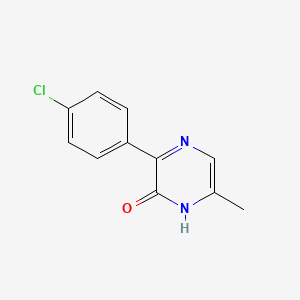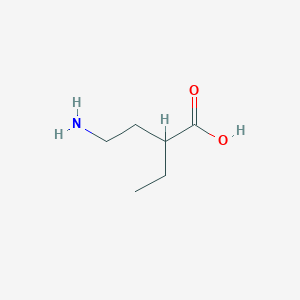
4,6-Dichloro-5-cyclobutyl-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-cyclobutyl-pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are essential components of nucleic acids, and their derivatives are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-cyclobutyl-pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is heated to a specific temperature to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-5-cyclobutyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidines, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-cyclobutyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: Derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-cyclobutyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms at positions 4 and 6 enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloropyrimidine: This compound shares the same chlorination pattern but lacks the cyclobutyl group.
5-Cyclobutylpyrimidine: Similar to 4,6-Dichloro-5-cyclobutyl-pyrimidine but without the chlorine atoms.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclobutyl group. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1706431-08-4 |
|---|---|
Molekularformel |
C8H8Cl2N2 |
Molekulargewicht |
203.07 g/mol |
IUPAC-Name |
4,6-dichloro-5-cyclobutylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-6(5-2-1-3-5)8(10)12-4-11-7/h4-5H,1-3H2 |
InChI-Schlüssel |
VTRWZKINIKULFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=C(N=CN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


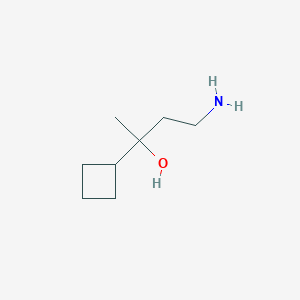
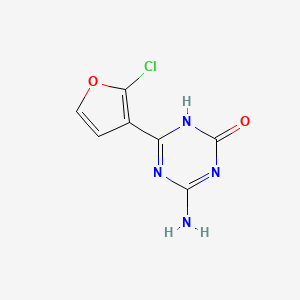
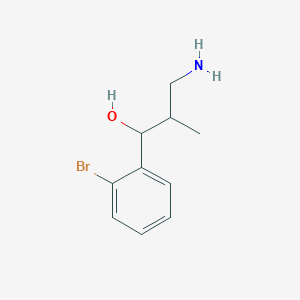
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
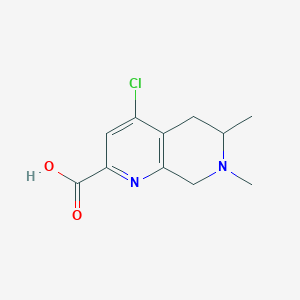

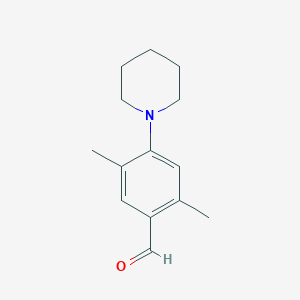
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
